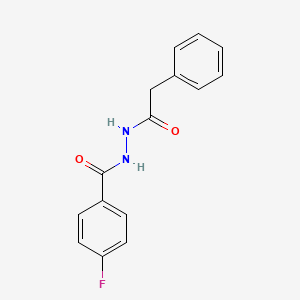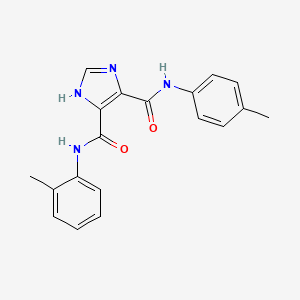
N~4~-(2-methylphenyl)-N~5~-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(2-methylphenyl)-N~5~-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the imidazole family and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N~4~-(2-methylphenyl)-N~5~-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide is not fully understood. However, it is believed that this compound works by inhibiting the synthesis of nucleic acids in bacteria and fungi, thereby preventing their growth. In cancer cells, it induces apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains, reduce inflammation, and induce apoptosis in cancer cells. It has also been found to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N~4~-(2-methylphenyl)-N~5~-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide in lab experiments is its broad-spectrum antimicrobial activity. It can be used against a wide range of bacterial and fungal strains. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to mammalian cells at high concentrations, which limits its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of N~4~-(2-methylphenyl)-N~5~-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide. One of the directions is to study its potential use in combination with other antimicrobial agents to enhance its activity. Another direction is to study its potential use in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Additionally, more studies are needed to understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis of N~4~-(2-methylphenyl)-N~5~-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide has been achieved using different methods. One of the most common methods used is the reaction of 2-methyl-4-nitroaniline and 4-methyl-2-nitroaniline with potassium carbonate in dimethylformamide followed by the reaction with diethyl oxalate. The resulting product is then treated with hydrazine hydrate to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N~4~-(2-methylphenyl)-N~5~-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide has been studied for its potential therapeutic applications. It has been found to have antibacterial, antifungal, anti-inflammatory, and anticancer properties. This compound has been tested against various bacterial and fungal strains and has shown promising results. It has also been studied for its potential use in the treatment of cancer, as it has been found to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
5-N-(2-methylphenyl)-4-N-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-12-7-9-14(10-8-12)22-18(24)16-17(21-11-20-16)19(25)23-15-6-4-3-5-13(15)2/h3-11H,1-2H3,(H,20,21)(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYZFFREHCDQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC=N2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5712300.png)
![N'-[1-(4-fluorophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5712303.png)
![(3-benzo[f]quinolin-3-ylphenyl)amine](/img/structure/B5712313.png)
![N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5712319.png)
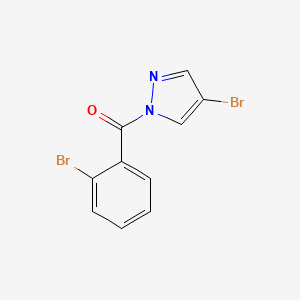
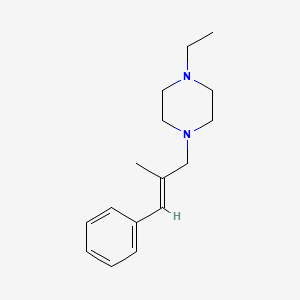
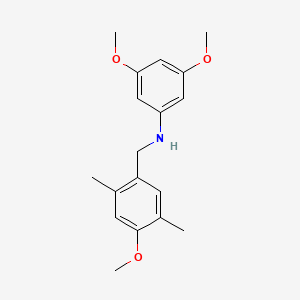
![N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B5712358.png)
![4-[(diethylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5712360.png)
![N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5712366.png)


